
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins.
Mecanismo De Acción
Venetoclax binds to the BH3-binding groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, Venetoclax has been shown to induce high response rates and durable remissions in patients with CLL, AML, and MM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Venetoclax is its high selectivity for BCL-2 proteins, which minimizes off-target effects. However, one of the limitations of Venetoclax is its potential to cause tumor lysis syndrome (TLS), which is a life-threatening complication that can occur when large numbers of cancer cells are killed rapidly.
Direcciones Futuras
There are several future directions for the research and development of Venetoclax. One potential area of focus is the identification of biomarkers that can predict response to Venetoclax in different types of cancer. Another area of interest is the combination of Venetoclax with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, there is a need for further studies to investigate the potential of Venetoclax in the treatment of other types of cancer beyond CLL, AML, and MM.
Métodos De Síntesis
The synthesis of Venetoclax involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one by reacting 2-aminobenzimidazole with ethyl acetoacetate. This is followed by the reaction of the resulting compound with 3-methoxypropylamine to obtain 4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one. Finally, the amino group of this compound is protected with a tert-butyloxycarbonyl (BOC) group, which is subsequently removed to obtain Venetoclax.
Aplicaciones Científicas De Investigación
Venetoclax has been extensively studied for its potential applications in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 proteins, which play a key role in the survival of cancer cells.
Propiedades
Nombre del producto |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
|---|---|
Fórmula molecular |
C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6H,4,7-9,16H2,1H3,(H,17,18) |
Clave InChI |
UXBITOVABLVONO-UHFFFAOYSA-N |
SMILES isomérico |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES canónico |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



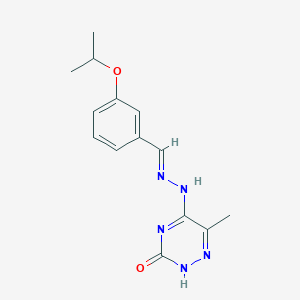
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
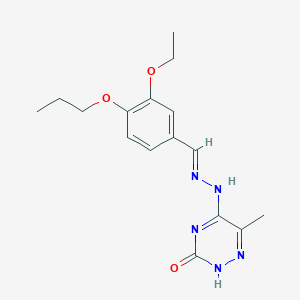
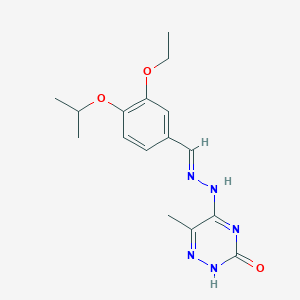
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

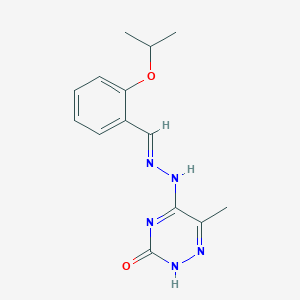
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
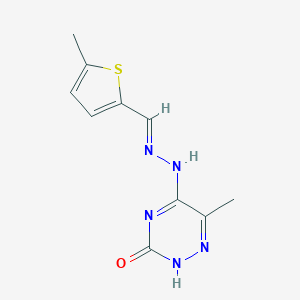
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)